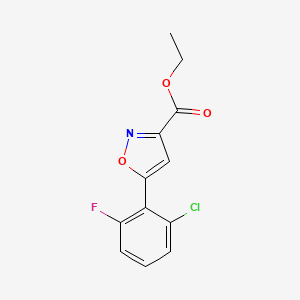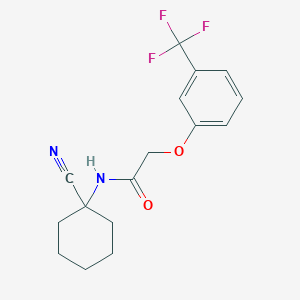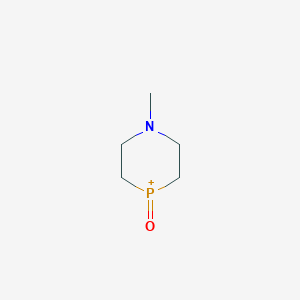
1-Methyl-1,4-azaphosphinane 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C5H12NOP and a molecular weight of 133.13 g/mol It is known for its unique structure, which includes a phosphorus atom bonded to a nitrogen atom within a six-membered ring
Métodos De Preparación
The synthesis of 1-Methyl-1,4-azaphosphinane 4-oxide can be achieved through several routes. One common method involves the condensation of methyl hypophosphite with 2,2,4-trimethyl-1,3-oxazolidine, followed by purification and arylation through a palladium-catalyzed reaction . Industrial production methods may vary, but they typically involve similar steps with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
1-Methyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Aplicaciones Científicas De Investigación
1-Methyl-1,4-azaphosphinane 4-oxide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis. . Additionally, it is used in the study of phosphorus-containing compounds and their biological activities.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that inhibit enzyme activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-Methyl-1,4-azaphosphinane 4-oxide can be compared to other similar compounds, such as 1,4-azaphosphorine and its derivatives. These compounds share a similar phosphorus-nitrogen ring structure but differ in their substituents and reactivity. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical properties and applications .
Similar compounds include:
- 1,4-Azaphosphorine
- 1,4-Azaphosphinan-4-one
- 1,4-Azaphosphorine, hexahydro-4-methyl-, 4-oxide
Propiedades
Fórmula molecular |
C5H11NOP+ |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
1-methyl-1,4-azaphosphinan-4-ium 4-oxide |
InChI |
InChI=1S/C5H11NOP/c1-6-2-4-8(7)5-3-6/h2-5H2,1H3/q+1 |
Clave InChI |
YZQCZPXNYFVYBH-UHFFFAOYSA-N |
SMILES canónico |
CN1CC[P+](=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


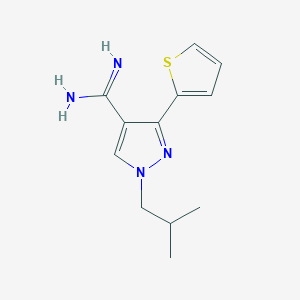
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)

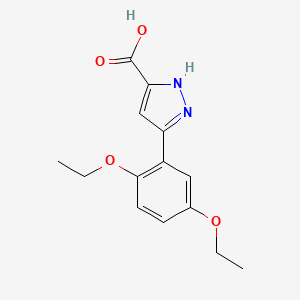

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)



![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)
